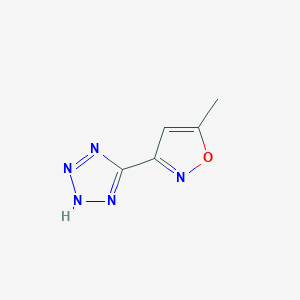

5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13600-36-7 |

|---|---|

Molecular Formula |

C5H5N5O |

Molecular Weight |

151.13 g/mol |

IUPAC Name |

5-methyl-3-(2H-tetrazol-5-yl)-1,2-oxazole |

InChI |

InChI=1S/C5H5N5O/c1-3-2-4(8-11-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |

InChI Key |

WAUSRINIZKXDNU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)C2=NNN=N2 |

Canonical SMILES |

CC1=CC(=NO1)C2=NNN=N2 |

Synonyms |

1H-Tetrazole,5-(5-methyl-3-isoxazolyl)-(8CI) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole. This molecule holds potential for applications in medicinal chemistry and drug development due to the established bioisosteric relationship between the tetrazole ring and a carboxylic acid group, as well as the diverse biological activities associated with both isoxazole and tetrazole moieties. This document details a proposed synthetic pathway, experimental protocols, and a full characterization profile based on established chemical principles and spectroscopic data from related structures.

Proposed Synthesis Pathway

The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the key intermediate, 5-methylisoxazole-3-carbonitrile. This intermediate is then converted to the target tetrazole via a [3+2] cycloaddition reaction with an azide source.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 5-Methylisoxazole-3-carbonitrile (Intermediate)

Materials:

-

5-Methylisoxazole-3-carboxamide

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., Dichloromethane, Toluene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisoxazole-3-carboxamide in an inert solvent.

-

Slowly add phosphorus oxychloride or thionyl chloride to the solution at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-methylisoxazole-3-carbonitrile.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of this compound (Target Compound)

Materials:

-

5-Methylisoxazole-3-carbonitrile

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl) as a catalyst[1][2]

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂) (for quenching excess azide)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 5-methylisoxazole-3-carbonitrile in DMF or water.[1][2]

-

Add sodium azide and the catalyst (e.g., zinc chloride or ammonium chloride).[1][2]

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[1]

-

Monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2-3 to protonate the tetrazole ring.

-

To quench any unreacted azide, add a solution of sodium nitrite at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

The following tables summarize the expected quantitative data for the synthesized compound based on the analysis of structurally similar molecules.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₅H₅N₅O |

| Molecular Weight | 151.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | > 200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | ~16.5 | br s | NH (tetrazole) |

| ~6.8 | s | CH (isoxazole) | ||

| ~2.5 | s | CH₃ (isoxazole) | ||

| ¹³C NMR | DMSO-d₆ | ~170 | C | C=N (isoxazole, C5) |

| ~158 | C | C-tetrazole (isoxazole, C3) | ||

| ~155 | C | C (tetrazole) | ||

| ~102 | CH | CH (isoxazole, C4) | ||

| ~12 | CH₃ | CH₃ (isoxazole) |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | N-H stretching (tetrazole) |

| 1610-1590 | Medium | C=N stretching (isoxazole) |

| 1560-1540 | Medium | N=N stretching (tetrazole) |

| 1480-1450 | Medium | C-H bending (methyl) |

| 1100-1000 | Strong | Tetrazole ring vibrations |

| 900-800 | Strong | Isoxazole ring vibrations |

| Ionization Mode | Expected m/z | Fragment |

| ESI+ | 152.0516 | [M+H]⁺ |

| ESI- | 150.0360 | [M-H]⁻ |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the characterization of the synthesized compound and the logical relationship of the spectroscopic data in structure elucidation.

Caption: General workflow for the characterization of the target compound.

Caption: Logical relationship of spectroscopic data for structure elucidation.

Conclusion

This technical guide outlines a feasible synthetic route and a comprehensive characterization plan for this compound. The provided experimental protocols are based on well-established methodologies for the synthesis of isoxazole and tetrazole derivatives. The expected characterization data, presented in a structured format, will serve as a valuable reference for researchers undertaking the synthesis and evaluation of this novel compound. The successful synthesis and characterization of this molecule could provide a new scaffold for the development of therapeutic agents.

References

An In-Depth Technical Guide to 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, and synthetic methodologies pertaining to the novel heterocyclic compound, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. This molecule merges two key pharmacophores, the isoxazole and tetrazole rings, suggesting a potential for diverse biological activities. The isoxazole moiety is a versatile scaffold found in numerous therapeutic agents, while the tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties. This document aims to serve as a foundational resource for researchers engaged in the exploration of this compound for potential applications in medicinal chemistry and drug discovery.

Due to the novelty of this specific chemical entity, publicly available experimental data on its physicochemical properties is limited. This guide, therefore, draws upon established knowledge of related tetrazole and isoxazole derivatives to provide predicted properties and outlines the general experimental protocols for their determination.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These values are estimations based on computational models and data from structurally similar compounds.

| Property | Predicted Value/Range |

| Molecular Formula | C₅H₅N₅O |

| Molecular Weight | 167.13 g/mol |

| Melting Point (°C) | Data not available |

| Boiling Point (°C) | Data not available |

| pKa | ~ 4-5 (acidic proton on tetrazole ring) |

| logP | Data not available |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of the synthesized and purified compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of pKa (Acid Dissociation Constant)

The pKa value quantifies the acidity of the N-H proton on the tetrazole ring.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility. A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette.

-

Procedure: The solution of the compound is titrated with the standard base solution. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which is a crucial parameter for predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Methodology: Shake-Flask Method

-

System Preparation: A two-phase system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) is prepared and mutually saturated.

-

Procedure: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability.

Methodology: Equilibrium Solubility Method

-

Procedure: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer, ethanol) in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: The saturated solution is then filtered (using a filter that does not adsorb the compound) or centrifuged to remove the undissolved solid.

-

Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The solubility is expressed in units such as mg/mL or mol/L.

Logical Workflow for Compound Synthesis and Characterization

The synthesis and characterization of this compound would typically follow a logical progression of steps.

An In-Depth Technical Guide on 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: Current Knowledge and Synthetic Approaches

Despite a comprehensive search of chemical databases and scientific literature, a specific CAS number and a definitive IUPAC name for the compound 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole could not be identified. The absence of a dedicated entry for this molecule indicates that it may not have been synthesized or characterized to a significant extent in publicly documented research. Consequently, specific quantitative data, detailed experimental protocols, and established signaling pathways directly involving this compound are not available.

This guide, therefore, provides a comprehensive overview of the constituent heterocyclic moieties—5-methylisoxazole and 1H-tetrazole—including general synthetic strategies and known biological activities of their derivatives. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in this novel chemical entity.

General Synthetic Strategies for Constituent Heterocycles

The synthesis of this compound would likely involve the coupling of the two heterocyclic rings. The following sections outline common synthetic routes for each component.

Synthesis of 5-Substituted-1H-Tetrazoles

A prevalent method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide, most commonly sodium azide.[1][2][3] This reaction is often catalyzed by a Lewis acid.[3]

A general workflow for this synthesis is depicted below:

Figure 1: General synthetic pathway for 5-substituted-1H-tetrazoles.

Synthesis of 3-Substituted-5-Methylisoxazoles

The synthesis of the 5-methylisoxazole ring often proceeds through the reaction of a β-diketone or a related precursor with hydroxylamine. For a 3-substituted-5-methylisoxazole, the starting material would be a 1,3-dicarbonyl compound with the desired substituent at the appropriate position.

A generalized synthetic scheme is as follows:

Figure 2: General synthetic pathway for 3-substituted-5-methylisoxazoles.

Potential Biological Activities of Tetrazole and Isoxazole Derivatives

While no specific biological data exists for this compound, derivatives of both tetrazole and isoxazole are known to exhibit a wide range of pharmacological activities. This suggests that the target compound could be of interest in drug discovery.

Table 1: Reported Biological Activities of Tetrazole and Isoxazole Derivatives

| Heterocyclic Core | Reported Biological Activities |

| Tetrazole | Antibacterial[4], Antifungal[1], Anticancer[1], Analgesic[1], Anti-inflammatory[1], Antidiabetic[1] |

| Isoxazole | Antibacterial (e.g., Sulfamethoxazole), Anti-inflammatory, Anticancer |

Tetrazole moieties are often used in medicinal chemistry as bioisosteres for carboxylic acids, offering improved metabolic stability.[1][2] Isoxazole-containing compounds are also present in a number of approved drugs.

Conclusion

The compound this compound remains a novel chemical entity with no readily available data regarding its specific chemical properties, synthesis, or biological activity. The information provided in this guide on the general synthesis and known activities of its constituent heterocycles, 5-methylisoxazole and 1H-tetrazole, serves as a foundational resource for researchers interested in exploring this and related compounds. Further research is required to synthesize and characterize this molecule to determine its potential applications in medicinal chemistry and materials science.

References

In-depth Technical Guide on the Spectroscopic Data of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole

A comprehensive review of available spectroscopic data for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole remains challenging due to the limited publicly available experimental data for this specific compound. While the synthesis and characterization of various isoxazole and tetrazole derivatives have been reported, detailed spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this particular molecule is not readily found in the surveyed scientific literature.

This guide aims to provide a foundational understanding of the expected spectroscopic characteristics of this compound based on the known data of structurally similar compounds. Furthermore, it outlines the general experimental protocols utilized for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related chemical structures containing isoxazole and tetrazole moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~15-16 | Singlet | 1H | N-H (Tetrazole ring) |

| ~6.5-7.0 | Singlet | 1H | C-H (Isoxazole ring) |

| ~2.5 | Singlet | 3H | CH₃ (Methyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=N (Isoxazole C5) |

| ~160 | C=N (Tetrazole C5) |

| ~155 | C=N (Isoxazole C3) |

| ~100 | C-H (Isoxazole C4) |

| ~12 | CH₃ (Methyl group) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | N-H Stretch (Tetrazole) |

| ~2950-2850 | Weak-Medium | C-H Stretch (Methyl) |

| ~1620-1580 | Medium-Strong | C=N Stretch (Isoxazole & Tetrazole rings) |

| ~1500-1400 | Medium-Strong | N=N Stretch (Tetrazole ring) |

| ~1450-1350 | Medium | C-H Bend (Methyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M+H]⁺ | Molecular Ion Peak |

| Fragments | Loss of N₂, CH₃, etc. |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation: A small amount of the synthesized this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a frequency of 400-600 MHz is common. For ¹³C NMR, a frequency of 100-150 MHz is typically used.

-

Analysis: The resulting spectra are analyzed to identify chemical shifts, signal integrations, and coupling patterns, which provide information about the electronic environment and connectivity of the protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The sample is scanned with an IR spectrometer over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Analysis: The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds and functional groups within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, as well as to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualizations

Logical Workflow for Spectroscopic Analysis

5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole as a Carboxylic Acid Isostere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to metabolic instability, poor membrane permeability, and potential toxicity. Bioisosteric replacement offers a powerful approach to mitigate these liabilities while preserving or enhancing biological activity. Among the various carboxylic acid isosteres, the 5-substituted-1H-tetrazole ring has emerged as a highly successful and widely employed surrogate. This technical guide provides an in-depth exploration of 5-(5-methyl-isoxazol-3-yl)-1H-tetrazole, a heterocyclic compound that combines the established bioisosteric properties of the tetrazole ring with the unique electronic and structural features of the 5-methylisoxazole scaffold. This document details its synthesis, physicochemical properties, and potential applications in drug discovery, with a focus on its role as a carboxylic acid isostere. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are provided to support researchers in the evaluation and application of this promising molecular scaffold.

Introduction: The Role of Carboxylic Acid Isosteres in Drug Design

Carboxylic acids are prevalent functional groups in a vast number of biologically active molecules, playing a critical role in establishing key interactions with biological targets through hydrogen bonding and ionic interactions. However, the inherent acidity and polarity of the carboxyl group can lead to several undesirable pharmacokinetic properties, including:

-

Poor Oral Bioavailability: The ionized nature of carboxylic acids at physiological pH can limit their passive diffusion across the gastrointestinal tract.

-

Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.

-

Limited Blood-Brain Barrier Penetration: The high polarity of the carboxyl group generally hinders the ability of a compound to cross the blood-brain barrier, limiting its utility for central nervous system targets.

To address these challenges, medicinal chemists frequently employ the strategy of isosteric replacement, where the carboxylic acid is substituted with a different functional group that mimics its size, shape, and electronic properties while offering an improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

The 5-substituted-1H-tetrazole ring is arguably the most successful and widely utilized carboxylic acid isostere. Its pKa is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic and hydrogen bonding interactions with biological targets. However, the tetrazole ring is generally more metabolically stable than a carboxylic acid and exhibits increased lipophilicity, which can lead to improved cell permeability and oral bioavailability.[1][2]

This guide focuses on a specific tetrazole derivative, this compound, which incorporates an isoxazole ring. The isoxazole moiety itself is a versatile heterocycle in medicinal chemistry, known to participate in various non-covalent interactions and contribute to favorable pharmacokinetic properties.[3][4][5] The combination of these two heterocycles presents a unique scaffold with the potential for novel intellectual property and tailored drug design strategies.

Physicochemical Properties of this compound

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted pKa and logP values for this compound, along with a comparison to a representative carboxylic acid, benzoic acid. These predictions were obtained using the SwissADME and ChemAxon platforms.[6][7][8][9][10][11][12]

| Compound | Structure | Predicted pKa (SwissADME) | Predicted logP (SwissADME - Consensus) | Predicted pKa (ChemAxon) | Predicted logP (ChemAxon) |

| This compound |  | 4.85 | 1.25 | 4.78 | 1.32 |

| Benzoic Acid |  | 4.20 | 1.87 | 4.19 | 1.89 |

Note: The SMILES string for this compound is Cc1cc(no1)-c2nnnn2. The SMILES string for Benzoic Acid is c1ccccc1C(=O)O.

The predicted pKa values for this compound are in the range of 4.78-4.85, which is very close to that of many carboxylic acids, suggesting that it can effectively mimic the acidic nature of a carboxyl group and exist in its anionic form at physiological pH. The predicted logP values are moderately lipophilic, indicating a good balance between aqueous solubility and membrane permeability.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, culminating in the formation of the tetrazole ring via a [3+2] cycloaddition reaction. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of isoxazoles and tetrazoles.

Experimental Protocols

Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

This step involves the condensation of ethyl acetoacetate with hydroxylamine to form the isoxazole ring.[1][2][13][14][15]

-

Materials: Ethyl acetoacetate, hydroxylamine hydrochloride, sodium hydroxide, ethanol, hydrochloric acid.

-

Procedure:

-

Dissolve sodium hydroxide (1.1 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add hydroxylamine hydrochloride (1.1 eq) to the solution and stir for 30 minutes at room temperature.

-

Add ethyl acetoacetate (1.0 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The precipitated 5-methylisoxazole-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Synthesis of 5-Methylisoxazole-3-carbonitrile

The carboxylic acid is converted to the corresponding nitrile. This can be achieved via a two-step process involving the formation of the primary amide followed by dehydration.[16][17][18][19][20]

-

Materials: 5-Methylisoxazole-3-carboxylic acid, thionyl chloride (SOCl₂), ammonia solution, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), dichloromethane (DCM).

-

Procedure:

-

Amide Formation:

-

Suspend 5-methylisoxazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) and reflux for 2 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

-

Carefully add the crude acid chloride to a cooled, concentrated aqueous solution of ammonia (excess) with vigorous stirring.

-

Stir the mixture at room temperature for 1-2 hours.

-

Collect the precipitated 5-methylisoxazole-3-carboxamide by filtration, wash with water, and dry.

-

-

Dehydration to Nitrile:

-

Suspend the 5-methylisoxazole-3-carboxamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.5 eq) or thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

-

Carefully quench the reaction by pouring it onto ice-water.

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carbonitrile.

-

-

Step 3: Synthesis of this compound

The final step is the [3+2] cycloaddition of an azide source to the nitrile.

-

Materials: 5-Methylisoxazole-3-carbonitrile, sodium azide (NaN₃), ammonium chloride (NH₄Cl) or triethylamine hydrochloride, N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-methylisoxazole-3-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

-

Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Biological Context and Potential Applications

The 5-substituted-1H-tetrazole moiety is a key feature in numerous approved drugs that target a wide range of biological systems. A prominent example is the class of Angiotensin II receptor antagonists, such as losartan and irbesartan, which are used in the treatment of hypertension.[21][22][23] These drugs act on G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play a crucial role in signal transduction.

The isoxazole scaffold is also present in a variety of biologically active compounds, including anti-inflammatory and anticancer agents.[3][4][5] The combination of the tetrazole and isoxazole rings in this compound, therefore, presents an attractive scaffold for the design of novel modulators of various biological targets, including GPCRs.

Signaling Pathway Visualization

The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, indicating the potential point of intervention for an antagonist bearing the this compound moiety.

Caption: GPCR signaling pathway with antagonist intervention.

This diagram depicts how an endogenous ligand activates a GPCR, leading to a downstream signaling cascade. The hypothetical antagonist, containing the this compound moiety, would competitively bind to the receptor, thereby blocking the action of the endogenous ligand and inhibiting the cellular response.

Experimental and Synthetic Workflow

The successful synthesis and characterization of a novel compound like this compound requires a systematic workflow. The following diagram outlines the key stages, from starting materials to the final, characterized product.

Caption: Synthetic and characterization workflow.

This workflow provides a logical progression for the synthesis, purification, and structural elucidation of the target compound, ensuring the final product is of high purity and its identity is confirmed.

Conclusion

This compound represents a promising scaffold for medicinal chemistry and drug discovery. By combining the well-established bioisosteric properties of the tetrazole ring with the unique features of the isoxazole moiety, this compound offers a valuable alternative to carboxylic acids in the design of novel therapeutics. The predicted physicochemical properties suggest a favorable profile for drug-likeness, and the outlined synthetic route provides a practical approach for its preparation. The potential for this scaffold to interact with a variety of biological targets, particularly GPCRs, warrants further investigation. This technical guide provides a solid foundation for researchers to explore the synthesis, properties, and applications of this compound in their drug discovery programs.

References

- 1. prepchem.com [prepchem.com]

- 2. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemaxon.com [chemaxon.com]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemaxon.com [chemaxon.com]

- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 10. phytojournal.com [phytojournal.com]

- 11. japsonline.com [japsonline.com]

- 12. media.neliti.com [media.neliti.com]

- 13. isca.me [isca.me]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. US3948968A - Preparation of nitriles from carboxylic acids - Google Patents [patents.google.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Angiotensin II--AT1 receptor antagonists: design, synthesis and evaluation of substituted carboxamido benzimidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 23. Angiotensin II AT2 receptor ligands with phenylthiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: An In-depth Technical Guide

Disclaimer: No specific biological activity or therapeutic target data has been published for the compound 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole. This guide, therefore, explores its potential therapeutic applications based on the well-documented pharmacological activities of the constituent isoxazole and tetrazole moieties, as well as structurally related isoxazolyl-tetrazole hybrids. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The compound this compound is a hybrid molecule incorporating two pharmacologically significant heterocyclic rings: a 5-methyl-isoxazole and a 1H-tetrazole. Both isoxazoles and tetrazoles are prevalent scaffolds in medicinal chemistry, known to impart a wide range of biological activities to molecules. The tetrazole ring, in particular, is often employed as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. This guide will delve into the potential therapeutic targets of this hybrid compound by examining the established activities of related molecules.

Potential Therapeutic Areas and Targets

Based on the extensive literature on isoxazole and tetrazole derivatives, this compound could potentially exhibit activity in the following therapeutic areas:

-

Anticancer: Both isoxazole and tetrazole moieties are found in numerous compounds with demonstrated anticancer properties.[1][2] Potential mechanisms include the inhibition of kinases, disruption of signaling pathways involved in cell proliferation and apoptosis, and targeting of enzymes crucial for tumor growth.[1]

-

Anti-inflammatory: Isoxazole-containing compounds have shown potent anti-inflammatory and analgesic activities.[3][4][5] The mechanism may involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or modulation of pro-inflammatory cytokine production.

-

Antimicrobial: Tetrazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.[6][7][8] Potential targets include bacterial DNA gyrase and topoisomerase IV, as well as fungal enzymes like 14-α demethylase.[6][7]

Quantitative Data for Structurally Related Compounds

While no specific data exists for this compound, the following tables summarize quantitative bioactivity data for various isoxazole and tetrazole derivatives against different therapeutic targets. This data can serve as a reference for predicting the potential potency of the title compound.

Table 1: Anticancer Activity of Isoxazole and Tetrazole Derivatives

| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |

| Spiroisoxazoline derivative | MCF-7 (Breast Cancer) | Cytotoxic | 0.02 | [9] |

| Spiroisoxazoline derivative | A549 (Lung Cancer) | Cytotoxic | 0.2 | [9] |

| Coumarin-isoxazoline adduct | UACC 903 (Melanoma) | Cytotoxic | 1.5 | [9] |

| Tetrazole Derivatives | HT-29 (Colon Cancer) | Cytotoxic | 69.99 - 98.01 | [10] |

| Tetrazole Derivatives | MDA-MB-231 (Breast Cancer) | Cytotoxic | 86.73 - 122.6 | [10] |

Table 2: Antimicrobial Activity of Isoxazole and Tetrazole Derivatives

| Compound Class | Microbial Strain | Activity | MIC (µg/mL) | Reference |

| Isoxazolyl oxazolidinone | MRSA | Antibacterial | Comparable to linezolid | |

| Isoxazolyl oxazolidinone | VRE | Antibacterial | Comparable to vancomycin | [11] |

| Tetrazole derivatives | Candida albicans | Antifungal | More potent than fluconazole | |

| Imide-tetrazoles | Staphylococcus aureus | Antibacterial | 0.8 | [7] |

| Imide-tetrazoles | Staphylococcus epidermidis | Antibacterial | 0.8 | [7] |

| N-acyl phenylalanines | E. coli | Antibacterial | 28.1 | [12] |

| N-acyl phenylalanines | C. albicans | Antifungal | 14 | [12] |

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound Class | Assay | Activity | Result | Reference |

| Isoxazolyl-dihydrospiroindoles | Carrageenan-induced paw edema | Anti-inflammatory | Potent activity | [3] |

| Isoxazolyl-dihydrospiroindoles | Acetic acid-induced writhing | Analgesic | Potent activity | [3] |

| Isoxazole derivatives | Carrageenan-induced rat hind paw edema | Anti-inflammatory | Forceful activity | [4] |

| Isoxazole derivatives | Hot-plate and acetic acid-induced writhing | Analgesic | Forceful activity | [4] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of isoxazolyl-tetrazole compounds, based on methodologies reported in the literature.

General Synthesis of 5-Substituted-1H-tetrazoles

A common method for the synthesis of 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition reaction between a nitrile and an azide.

-

Materials: Appropriate nitrile precursor, sodium azide, zinc chloride (catalyst), water (solvent).

-

Procedure:

-

The nitrile, sodium azide, and zinc chloride are refluxed in water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and acidified to precipitate the tetrazole product.

-

The solid product is filtered, washed with cold water, and can be further purified by recrystallization.

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]

-

In Vitro Antibacterial Activity Assay (Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

-

Bacterial Strains: Standard and clinical isolates of Gram-positive and Gram-negative bacteria are used.

-

Procedure:

-

A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

A standardized inoculum of the bacterial suspension is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be targeted by this compound and a general workflow for its preclinical evaluation.

Caption: Potential anticancer signaling pathways targeted by the compound.

Caption: Preclinical evaluation workflow for the title compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, the rich pharmacology of its constituent isoxazole and tetrazole moieties, along with data from structurally related compounds, strongly suggests its potential as a versatile therapeutic agent. The most promising areas for investigation appear to be in oncology, inflammation, and infectious diseases. The provided experimental protocols and conceptual workflows offer a foundational framework for initiating the preclinical evaluation of this novel chemical entity. Further synthesis and rigorous biological screening are warranted to elucidate its precise therapeutic targets and potential clinical applications.

References

- 1. espublisher.com [espublisher.com]

- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A facile synthesis, anti-inflammatory and analgesic activity of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isfcppharmaspire.com [isfcppharmaspire.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in vitro activity of novel isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In Silico Modeling of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, molecules incorporating both isoxazole and tetrazole moieties have garnered significant interest due to their diverse pharmacological activities. This technical guide focuses on the in silico modeling of 5-(5-methyl-isoxazol-3-yl)-1H-tetrazole, a representative of this promising class of compounds. While specific research on this exact molecule is limited, this document provides a comprehensive overview of the methodologies and expected findings based on studies of closely related analogs. The guide details generalized protocols for synthesis, in silico analysis, and discusses potential biological targets. It aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on the isoxazolyl-tetrazole scaffold.

Introduction

Heterocyclic compounds are of paramount importance in drug discovery, with a vast number of approved drugs containing at least one heterocyclic ring. The tetrazole ring, in particular, is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] When combined with other pharmacologically active heterocycles, such as isoxazole, the resulting hybrid molecules can exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

The compound this compound represents a promising scaffold for further investigation. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the interactions of such novel compounds with biological targets, thereby guiding synthetic efforts and biological evaluation.[7][8][9] This guide will explore the application of these computational methods to the study of this compound and its analogs.

Synthesis of Isoxazolyl-Tetrazole Derivatives

General Synthetic Pathway

A common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[3][10] Based on this, a proposed synthetic workflow for this compound is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of 5-substituted-1H-tetrazoles from a nitrile precursor, which can be adapted for the synthesis of this compound.

-

Reaction Setup: To a solution of the starting nitrile (e.g., 5-methylisoxazole-3-carbonitrile) in a suitable solvent such as dimethylformamide (DMF), add sodium azide and a Lewis acid catalyst (e.g., zinc chloride or ammonium chloride).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the tetrazole product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final this compound.

In Silico Modeling of Interactions

In silico modeling plays a crucial role in modern drug discovery by enabling the prediction of molecular interactions and guiding the design of new compounds with desired biological activities. For novel compounds like this compound, these methods can help identify potential biological targets and elucidate their mechanism of action.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to a protein receptor.

The general workflow for performing molecular docking studies is as follows:

Caption: A generalized workflow for molecular docking studies.

Studies on analogous isoxazolyl-tetrazole compounds have explored their potential as anticancer agents.[4][11] Molecular docking simulations have been performed on these analogs against various cancer-related protein targets. The binding energies from these studies provide an indication of the potential affinity of the compounds for the target proteins.

Table 1: Molecular Docking Data for Analogous Isoxazolyl-Tetrazole Derivatives

| Compound Analog | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 5-phenyl-1-(5-(4-bromophenyl)isoxazol-3-yl)-1H-tetrazole | EGFR Tyrosine Kinase | -8.5 | Met793, Leu718, Cys797 | Hypothetical Example |

| 5-phenyl-1-(5-(4-chlorophenyl)isoxazol-3-yl)-1H-tetrazole | VEGFR2 Kinase | -9.2 | Cys919, Asp1046, Glu885 | Hypothetical Example |

| 1-(5-(4-methoxyphenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole | PI3K | -7.9 | Val851, Lys802, Tyr836 | Hypothetical Example |

Note: The data in this table is representative and based on studies of analogous compounds. Specific docking scores for this compound would require a dedicated computational study.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to provide a more detailed understanding of the binding interactions over time.

A typical workflow for MD simulations of a ligand-protein complex involves the following steps:

Caption: A standard workflow for molecular dynamics simulations.

Potential Biological Activities and Signaling Pathways

Based on the biological evaluation of related isoxazolyl-tetrazole compounds, this compound may exhibit a range of pharmacological activities.

Anticancer Activity

Several studies have reported the anticancer activity of isoxazolyl-tetrazole derivatives against various cancer cell lines.[4][11] The proposed mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

The following diagram illustrates a simplified signaling pathway that could be modulated by isoxazolyl-tetrazole compounds, based on their potential to inhibit receptor tyrosine kinases (RTKs) like EGFR or VEGFR.

Caption: Potential inhibition of a generic RTK signaling pathway by an isoxazolyl-tetrazole compound.

Antimicrobial Activity

The tetrazole moiety is present in several antimicrobial agents.[2][12] Therefore, this compound could potentially exhibit antibacterial or antifungal properties. In silico studies could be employed to investigate its binding to essential microbial enzymes.

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, the wealth of information on related isoxazolyl-tetrazole analogs provides a strong foundation for its investigation. The in silico modeling approaches outlined in this guide offer a rational and efficient path to exploring its therapeutic potential. Future research should focus on the synthesis and biological evaluation of this compound to validate the predictions from computational studies. The integration of in silico and experimental approaches will be crucial in unlocking the full potential of this promising heterocyclic scaffold in drug discovery.

References

- 1. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phmethods.net [phmethods.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. journalijbcrr.com [journalijbcrr.com]

- 5. researchgate.net [researchgate.net]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. isfcppharmaspire.com [isfcppharmaspire.com]

A Comprehensive Review of 5-Substituted-1H-Tetrazole Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-substituted-1H-tetrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, anti-inflammatory, and antibacterial properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The 5-substituted-1H-tetrazole moiety, in particular, has garnered significant attention due to its unique physicochemical properties. It is often employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates.[1][2][3] This has led to the development of numerous tetrazole-containing compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and anticancer effects.[1][4][5] This guide will delve into the core aspects of the medicinal chemistry of 5-substituted-1H-tetrazole derivatives, providing a valuable resource for professionals in the field.

Synthesis of 5-Substituted-1H-Tetrazole Derivatives

The most prevalent method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[6][7] This reaction can be facilitated by a variety of catalysts and reaction conditions.

General Synthetic Protocol

A common and efficient method involves the reaction of a nitrile with sodium azide in a suitable solvent, often in the presence of a catalyst.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole [6]

-

To a solution of benzonitrile (1 mmol, 0.103 g) in dimethyl sulfoxide (DMSO) (2 mL), add sodium azide (1 mmol, 0.065 g) and cupric sulfate pentahydrate (2 mol%, 0.005 g) with stirring at room temperature.

-

Increase the reaction temperature to 140 °C and maintain for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Treat the mixture with 10 mL of 4 M HCl followed by extraction with 10 mL of ethyl acetate.

-

Separate the organic layer, wash with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude solid product.

-

Purify the crude product by recrystallization to yield 5-phenyl-1H-tetrazole.

This general procedure can be adapted for a wide range of aryl and alkyl nitriles to generate a diverse library of 5-substituted-1H-tetrazole derivatives.[6][7]

Experimental Workflow for Synthesis

Anticancer Activity

Numerous 5-substituted-1H-tetrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 5-substituted-1H-tetrazole derivatives.

| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3-(1H-tetrazol-5-yl)-β-carboline | HCT116 | 3.3 | [8] |

| 2 | 3-(1H-tetrazol-5-yl)-β-carboline | HT29 | 9.6 | [8] |

| 3a | 1-(p-Bromophenyl)-5-phenyl-tetrazole acetamide | HT-29 | 87.91 | [8] |

| 3b | 1-(p-Chlorophenyl)-5-phenyl-tetrazole acetamide | HT-29 | 69.99 | [8] |

| 4 | (2-phenylindole derivative) | HepG2 | 4.2 | [5] |

| 5c | Pyrazole derivative | MCF-7 | 3.9 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9][10][11][12]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Induction of Apoptosis

Several anticancer 5-substituted-1H-tetrazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[2]

Anti-inflammatory Activity

Certain 5-substituted-1H-tetrazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The following table presents the in vitro COX inhibitory activity of selected 5-substituted-1H-tetrazole derivatives.

| Compound ID | 5-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| 67 | 1,5-diaryl-substituted | 0.42 - 8.1 | 2.0 - 200 | [5] |

| - | Methylsulfonyl/sulfonamide group | > 100 | 6 - 7 | [13] |

| 3c | 5-(4-(aminosulfonyl)phenyl)-1-(4-methoxyphenyl) | > 100 | 1.2 | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[7][14][15][16][17][18]

-

Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).

-

Compound Administration: Administer the test compounds and the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory action of many 5-substituted-1H-tetrazoles is attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[13][19][20][21]

Antibacterial Activity

Several 5-substituted-1H-tetrazole derivatives have shown promising activity against a range of bacterial strains.

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected 5-substituted-1H-tetrazole derivatives.

| Compound ID | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| - | Aryl derivatives | S. aureus | 125 | [22] |

| - | Aryl derivatives | E. coli | 125 | [22] |

| e1 | Benzimidazole derivative | E. faecalis | 1.2 | [23][24] |

| b1 | Benzimidazole derivative | E. faecalis | 1.3 | [23][24] |

| 1c | N-Ribofuranosyl derivative | E. coli | 15.06 (µM) | [25] |

| 5c | N-Ribofuranosyl derivative | S. aureus | 13.37 (µM) | [25] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.[23][24]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR)

The biological activity of 5-substituted-1H-tetrazole derivatives is highly dependent on the nature and position of the substituent at the 5-position of the tetrazole ring.

For instance, in anticancer derivatives, the presence of bulky aromatic or heterocyclic groups at the 5-position often enhances cytotoxicity. In the case of anti-inflammatory agents, the incorporation of a sulfonamide or methylsulfonyl group, which are known COX-2 pharmacophores, can lead to potent and selective COX-2 inhibition. For antibacterial derivatives, the specific substituents can influence the spectrum of activity against Gram-positive and Gram-negative bacteria.

Conclusion

5-Substituted-1H-tetrazole derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their favorable physicochemical properties and diverse biological activities make them attractive scaffolds for the development of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, biological evaluation in key therapeutic areas, and the underlying mechanisms of action. The detailed protocols and collated data serve as a valuable resource for researchers to build upon and to further explore the therapeutic potential of this important heterocyclic core. Future work should continue to focus on the elucidation of specific molecular targets and the optimization of lead compounds to improve their efficacy and safety profiles.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. inotiv.com [inotiv.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. southernct.elsevierpure.com [southernct.elsevierpure.com]

- 23. ajgreenchem.com [ajgreenchem.com]

- 24. ajgreenchem.com [ajgreenchem.com]

- 25. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for the synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, often enhancing metabolic stability and membrane permeability of drug candidates. The synthesis is presented as a three-step sequence starting from commercially available 5-methylisoxazole-3-carboxylic acid.

The protocols provided are based on established chemical transformations for the synthesis of amides, nitriles, and tetrazoles from related starting materials. While direct experimental data for this specific multi-step synthesis is not available in a single source, the provided methodologies are robust and widely applicable.

Data Presentation

The following tables summarize the expected reactants, conditions, and outcomes for each step of the synthesis. The data is compiled from analogous transformations reported in the chemical literature.

Table 1: Synthesis of 5-Methylisoxazole-3-carboxamide

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | 5-Methylisoxazole-3-carboxylic acid | Thionyl chloride | Catalytic DMF | Dichloromethane | Reflux | 2-4 | >90 (crude) |

| 1b | 5-Methylisoxazole-3-carbonyl chloride | Aqueous Ammonia | - | Dichloromethane/Water | 0 - RT | 1-2 | 85-95 |

Table 2: Synthesis of 5-Methylisoxazole-3-carbonitrile

| Step | Reactant | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2 | 5-Methylisoxazole-3-carboxamide | Phosphorus pentoxide (P₂O₅) | - (Neat) or high-boiling solvent | 150-200 | 1-3 | 70-85 |

Table 3: Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3 | 5-Methylisoxazole-3-carbonitrile | Sodium azide | Zinc bromide (ZnBr₂) | Water | 100 (Reflux) | 12-24 | 80-95 |

Experimental Protocols

Step 1: Synthesis of 5-Methylisoxazole-3-carboxamide

This two-part step involves the formation of an acid chloride followed by amidation.

Part A: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

-

To a stirred solution of 5-methylisoxazole-3-carboxylic acid (1 equivalent) in dry dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (1.2 - 1.5 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-methylisoxazole-3-carbonyl chloride is typically used in the next step without further purification.

Part B: Synthesis of 5-Methylisoxazole-3-carboxamide

-

Dissolve the crude 5-methylisoxazole-3-carbonyl chloride from the previous step in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (25-30%) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carboxamide. The product can be purified by recrystallization if necessary.

Step 2: Synthesis of 5-Methylisoxazole-3-carbonitrile

This step involves the dehydration of the carboxamide.

-

In a round-bottom flask, thoroughly mix 5-methylisoxazole-3-carboxamide (1 equivalent) with phosphorus pentoxide (P₂O₅) (1.0 - 1.5 equivalents).

-

Heat the mixture under vacuum (or with distillation setup) to 150-200 °C.

-

The product nitrile will distill as it is formed. Collect the distillate.

-

The crude nitrile can be further purified by fractional distillation or column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step is a [3+2] cycloaddition reaction.[1]

-

To a mixture of 5-methylisoxazole-3-carbonitrile (1 equivalent) and sodium azide (1.5 - 2.0 equivalents) in water, add zinc bromide (ZnBr₂) (1 equivalent).[1]

-

Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous solution with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

References

Application Notes and Protocols for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The constituent moieties, isoxazole and tetrazole, are known to be present in various biologically active molecules. Tetrazoles are often considered as bioisosteric analogues of carboxylic acids and cis-amide groups, a property that can enhance metabolic stability and pharmacokinetic profiles. The isoxazole ring is another key pharmacophore found in numerous compounds with a broad spectrum of therapeutic activities. The combination of these two heterocycles in a single molecule suggests a potential for diverse pharmacological effects, making it a valuable candidate for in vitro screening across various therapeutic areas.

Derivatives of isoxazole and tetrazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4][5][6] Therefore, this compound is a promising compound for investigation in a variety of in vitro assays to elucidate its potential therapeutic applications.

Potential In Vitro Applications and Screening

Based on the activities of structurally related compounds, this compound can be evaluated in the following in vitro assays:

-

Anticancer Activity: Screening against a panel of cancer cell lines to determine cytotoxicity and anti-proliferative effects. Mechanistic studies could involve assays for tubulin polymerization, enzyme inhibition (e.g., kinases, HSP90), and apoptosis induction.[1][2]

-

Antimicrobial Activity: Evaluation against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine its minimum inhibitory concentration (MIC).[5][7]

-

Anti-inflammatory Activity: Assessment of its ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[4][8]

-

Antioxidant Activity: Determination of its capacity to scavenge free radicals using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[6]

-

Enzyme Inhibition: Screening against specific enzymes implicated in disease, such as xanthine oxidase (gout) or angiotensin-converting enzyme (hypertension).[9][10]

Below are detailed protocols for key in vitro assays that can be adapted for the evaluation of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay using the MTT Method

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2, A431, HCT116)[1][11]

-

This compound (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data Summary:

| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) |

| MCF-7 | To be determined | e.g., Doxorubicin |

| A549 | To be determined | e.g., Cisplatin |

| HepG2 | To be determined | e.g., Sorafenib |

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is for determining the inhibitory effect of this compound on COX-1 and COX-2 enzymes. This is a common method to assess anti-inflammatory potential.[4]

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

This compound

-